2-amino-N-(1-cyanocycloheptyl)acetamide
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Overview
Description
2-amino-N-(1-cyanocycloheptyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both amino and cyano groups in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-cyanocycloheptyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 1-cyanocycloheptylamine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Solvent-free methods and the use of catalysts are also explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1-cyanocycloheptyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like sodium borohydride can reduce the cyano group to an amine.
Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions to form N-alkylated products.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, imidazoles, and pyrazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-amino-N-(1-cyanocycloheptyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-amino-N-(1-cyanocycloheptyl)acetamide and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-cyanocyclohexyl)acetamide
- 2-amino-N-(3-cyanocyclopentyl)acetamide
- 2-amino-N-(4-cyanocyclobutyl)acetamide
Uniqueness
2-amino-N-(1-cyanocycloheptyl)acetamide is unique due to its seven-membered cycloheptyl ring, which imparts different steric and electronic properties compared to its analogs with smaller ring sizes. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-amino-N-(1-cyanocycloheptyl)acetamide |
InChI |
InChI=1S/C10H17N3O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7,11H2,(H,13,14) |
InChI Key |
VTVJYQJGWJXZIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN |
Origin of Product |
United States |
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